Chloroacetyl chloride-13C2

Catalog No.
S875196
CAS No.
286367-76-8
M.F
C2H2Cl2O
M. Wt
114.922
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroacetyl chloride-13C2

CAS Number

286367-76-8

Product Name

Chloroacetyl chloride-13C2

IUPAC Name

2-chloroacetyl chloride

Molecular Formula

C2H2Cl2O

Molecular Weight

114.922

InChI

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1,2+1

InChI Key

VGCXGMAHQTYDJK-ZDOIIHCHSA-N

SMILES

C(C(=O)Cl)Cl

Synonyms

Chloroacetic Acid Chloride-13C2; Chloroacetic Chloride-13C2; Chloroethanoyl Chloride-13C2; Monochloroacetyl Chloride-13C2;

Chloroacetyl chloride-13C2 is an isotopically labeled derivative of chloroacetyl chloride, where two carbon atoms are replaced with the stable isotope carbon-13. This compound is classified as a chlorinated acyl chloride and is characterized by its colorless to yellow liquid form and pungent odor. Chloroacetyl chloride-13C2 serves as a valuable building block in organic synthesis, particularly in the production of various chemical intermediates and active pharmaceutical ingredients. Its isotopic labeling enhances its utility in nuclear magnetic resonance spectroscopy studies, making it a crucial tool in both chemical and biological research .

Chloroacetyl chloride-13C2 itself does not possess a specific mechanism of action. Its primary function is to introduce a ¹³C label at the carbonyl position of target molecules. This labeling allows researchers to follow the fate of the carbonyl group through ¹³C NMR spectroscopy, providing valuable insights into reaction mechanisms and metabolic pathways [1, 3].

Chloroacetyl chloride-13C2 shares the hazards associated with unlabeled chloroacetyl chloride:

  • Toxicity: Corrosive and harmful upon inhalation, ingestion, or skin contact [2].
  • Flammability: Flammable liquid [2].
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [2].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood [2].
  • Store in a cool, dry, and well-ventilated container away from incompatible materials like water and alcohols [2].

  • Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols, resulting in the formation of amides, esters, and thioesters.
  • Condensation Reactions: It can engage in condensation reactions with compounds containing active hydrogen atoms, yielding imines and ethers.
  • Friedel-Crafts Acylation: Chloroacetyl chloride-13C2 is utilized in Friedel-Crafts acylation to introduce the chloroacetyl group into aromatic compounds, often using aluminum chloride or pyridine as catalysts .

Chloroacetyl chloride-13C2 exhibits significant biological activity primarily due to its role as a synthetic intermediate. It participates in the synthesis of various pharmaceuticals, including local anesthetics like lidocaine. The compound's ability to form esters and amides allows it to modify biomolecules effectively, facilitating studies on metabolic pathways and enzyme interactions. Its application in labeling biomolecules with carbon-13 enhances the resolution of nuclear magnetic resonance spectroscopy studies, providing insights into molecular structures and dynamics .

Several methods are commonly employed for synthesizing chloroacetyl chloride-13C2:

  • Reaction with Thionyl Chloride: Chloroacetic acid is reacted with thionyl chloride under reflux conditions. The product is then distilled to yield chloroacetyl chloride-13C2.
  • Reaction with Phosphorus Pentachloride: This method involves mixing chloroacetic acid with phosphorus pentachloride and heating the mixture to produce the desired compound.
  • Reaction with Phosgene: Chloroacetic acid reacts with phosgene gas in the presence of a catalyst under controlled temperature and pressure conditions to synthesize chloroacetyl chloride-13C2 .

Chloroacetyl chloride-13C2 has a wide range of applications across various fields:

  • Organic Synthesis: It serves as a reagent for introducing chloroacetyl groups into diverse organic compounds.
  • Pharmaceutical Industry: The compound is crucial for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Biological Research: It is used for labeling biomolecules for nuclear magnetic resonance spectroscopy studies.
  • Industrial Chemicals: Chloroacetyl chloride-13C2 contributes to the production of herbicides, surfactants, and other industrial chemicals .

Research on chloroacetyl chloride-13C2 has focused on its interactions with various biological molecules. Its reactivity allows it to form covalent bonds with proteins and other biomolecules, influencing metabolic pathways and cellular functions. Interaction studies have demonstrated its potential effects on enzyme activity and protein structure, particularly through acylation reactions that modify amino acids within proteins. These studies are essential for understanding the compound's role in drug metabolism and toxicity .

Similar Compounds: Comparison

Chloroacetyl chloride-13C2 can be compared with several similar compounds that share structural characteristics but differ in reactivity or application:

CompoundDescriptionUniqueness
Chloroacetyl ChlorideNon-isotopically labeled version of chloroacetyl chlorideLacks isotopic labeling; used widely as an acylating agent
Bromoacetyl ChlorideContains bromine instead of chlorineHigher reactivity due to bromine; used in similar synthetic pathways
Trichloroacetyl ChlorideContains three chlorine atomsMore reactive due to multiple halogen substitutions; used in complex syntheses
Dichloroacetyl ChlorideHas two chlorine atomsLess reactive than chloroacetyl chloride; used in specific applications

Chloroacetyl chloride-13C2's isotopic labeling makes it particularly valuable for tracer studies and analytical applications involving nuclear magnetic resonance spectroscopy, distinguishing it from other halogenated acyl chlorides .

Chloroacetyl chloride, the parent compound of chloroacetyl chloride-13C2, was first synthesized in the mid-19th century through the chlorination of acetic acid derivatives. Early methods involved reacting chloroacetic acid with thionyl chloride or phosphorus pentachloride. The isotopic variant, chloroacetyl chloride-13C2, emerged in the late 20th century as isotopic labeling became critical for advanced analytical techniques in organic chemistry and pharmacology. Its development paralleled the growing demand for stable isotope-labeled compounds in metabolic studies and reaction mechanism elucidation.

Classification within Acyl Chlorides

Chloroacetyl chloride-13C2 belongs to the acyl chloride family, characterized by the functional group R–CO–Cl. Specifically, it is a chlorinated acyl chloride due to the presence of a chlorine atom adjacent to the carbonyl group. Its classification aligns with:

  • Structural analogs: Dichloroacetyl chloride, trichloroacetyl chloride
  • Reactivity profile: High electrophilicity at the carbonyl carbon

Table 1: Comparative Properties of Selected Acyl Chlorides

CompoundMolecular FormulaBoiling Point (°C)Density (g/mL)
Chloroacetyl chlorideC₂H₂Cl₂O105–1071.418
Acetyl chlorideC₂H₃ClO521.104
Dichloroacetyl chlorideC₂HCl₂O108–1101.531

Data compiled from

Nomenclature and Structural Identification

The systematic IUPAC name for chloroacetyl chloride-13C2 is 1,2-¹³C₂-chloroacetyl chloride, reflecting the isotopic enrichment at both carbon positions. Key structural identifiers include:

  • Molecular formula: ¹³C₂H₂Cl₂O
  • CAS Registry Number: 286367-76-8
  • Spectroscopic signatures:
    • ¹³C NMR: Distinct doublet at δ 40–45 ppm (C-1) and δ 165–170 ppm (C-2)
    • IR spectroscopy: C=O stretch at 1,800–1,820 cm⁻¹; C–Cl stretch at 550–600 cm⁻¹

Molecular Overview and Bifunctional Properties

The molecule exhibits dual reactivity:

  • Acyl chloride functionality: Enables nucleophilic substitution at the carbonyl carbon
  • Chloromethyl group: Participates in alkylation and elimination reactions

This bifunctionality permits sequential derivatization, as demonstrated in pharmaceutical syntheses where the acyl chloride forms amide bonds while the chloromethyl group undergoes subsequent substitutions. The ¹³C labeling does not alter reactivity but provides isotopic handles for tracking molecular transformations.

Carbon-13 Isotopic Labeling Significance

The incorporation of two ¹³C atoms serves three primary scientific purposes:

  • Mechanistic studies: Enables precise tracking of reaction pathways via isotope ratio mass spectrometry
  • Metabolic profiling: Facilitates detection of drug metabolites in biological systems
  • NMR signal enhancement: Improves sensitivity in structural elucidation experiments

Equation 1: Isotopic enrichment calculation
$$ \text{Enrichment (\%)} = \frac{\text{Abundance of }^{13}\text{C}}{\text{Total carbon}} \times 100 $$
Typical commercial preparations achieve ≥99% ¹³C purity at both labeled positions.

Relationship to Parent Compound (Chloroacetyl Chloride)

Chloroacetyl chloride-13C2 is an isotopologue of chloroacetyl chloride (CAS 79-04-9), sharing identical:

  • Chemical reactivity
  • Industrial applications in herbicide synthesis
  • Physical properties (e.g., boiling point, density)

Critical distinctions include:

  • Molecular weight: 114.93 g/mol vs. 112.94 g/mol for unlabeled compound
  • Analytical detectability: Enhanced mass spectral resolution due to +2 Da shift

Chloroacetyl chloride-13C2 is an isotopically labeled derivative of chloroacetyl chloride where both carbon atoms are replaced with the stable isotope carbon-13 [1] [2]. The compound maintains the fundamental molecular framework of the parent molecule while incorporating the heavier carbon isotope for specialized analytical applications [3]. The molecular formula is represented as C2H2Cl2O, with the isotopic designation indicating the presence of 13C at both carbon positions [2] [3]. The structural arrangement consists of a carbonyl carbon directly bonded to a chlorine atom, forming the characteristic acyl chloride functional group, while the adjacent carbon bears both a chlorine atom and two hydrogen atoms [1] [2].

The compound exhibits a linear molecular geometry around the carbonyl carbon with typical bond angles characteristic of acyl chlorides [1]. The isotopic substitution does not significantly alter the fundamental electronic structure or bonding patterns compared to the unlabeled compound [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-chloroacetyl chloride, reflecting its systematic nomenclature . The compound is classified as an acyl chloride derivative with halogen substitution on the alkyl chain [1] [2].

Physical State Parameters

Appearance and Organoleptic Properties

Chloroacetyl chloride-13C2 presents as a colorless to pale yellow liquid under standard atmospheric conditions [2] [23]. The compound exhibits a characteristic pungent odor that is immediately detectable and intensifies upon exposure to atmospheric moisture [23] [25]. The organoleptic properties are consistent with those of the unlabeled parent compound, showing no significant deviation due to isotopic substitution [2] [23]. The liquid demonstrates typical volatility characteristics of low molecular weight acyl chlorides, producing visible vapors when exposed to ambient air [23] [25].

The compound maintains its liquid state across a wide temperature range under normal atmospheric pressure conditions [2]. The visual appearance remains consistent regardless of isotopic labeling, with any color variation typically attributed to trace impurities rather than the isotopic composition [2] [23]. The distinctive odor serves as a reliable indicator of the compound's presence and is characteristic of the chloroacetyl chloride family of compounds [23] [25].

Phase Behavior

The phase behavior of chloroacetyl chloride-13C2 follows predictable patterns based on temperature and pressure relationships [2] [9]. Under standard atmospheric conditions, the compound exists exclusively in the liquid phase within its normal operating temperature range [2] [23]. The phase transitions occur at well-defined temperature points that are minimally affected by the isotopic substitution [2] [9].

The compound demonstrates typical liquid-vapor equilibrium behavior characteristic of volatile organic compounds [9] [13]. Solid-liquid phase transitions are observed at sub-ambient temperatures, with the compound forming crystalline structures upon freezing [2] [24]. The vapor phase exhibits ideal gas behavior under most practical conditions, with deviations occurring only at elevated pressures or near the critical point [13] [14].

Thermodynamic Properties

Boiling and Melting Points

The boiling point of chloroacetyl chloride-13C2 is reported as 105-106 degrees Celsius at standard atmospheric pressure [2] [21]. This value represents a minimal deviation from the unlabeled compound, with isotopic effects contributing to only slight variations in the vapor pressure relationship [2] [9]. The melting point occurs at approximately -22 degrees Celsius, establishing the liquid range under normal atmospheric conditions [2] [21].

These phase transition temperatures are consistent with the molecular weight and intermolecular forces present in the compound [2] [9]. The boiling point elevation due to isotopic substitution is typically less than one degree Celsius, falling within experimental measurement uncertainties [2]. The melting point similarly shows minimal isotopic effect, maintaining the fundamental thermal properties of the parent compound [2] [21].

PropertyTemperature (°C)Pressure (kPa)Reference
Boiling Point105-106101.3 [2] [21]
Melting Point-22101.3 [2] [21]
Critical TemperatureNot Available--

Heat Capacity and Vaporization Enthalpy

The enthalpy of vaporization for chloroacetyl chloride-13C2 can be estimated from available data for the parent compound, with values of approximately 45.0 kilojoules per mole at reduced temperatures [22]. The isotopic substitution introduces minimal changes to the vaporization enthalpy due to the similar intermolecular forces and molecular structure [22]. Heat capacity values show temperature dependence typical of organic liquids, with increasing values at elevated temperatures [13] [24].

The latent heat of vaporization represents the energy required for phase transition from liquid to vapor state [13] [22]. Specific heat capacity data indicates values consistent with organic compounds of similar molecular weight and structure [24]. The thermodynamic properties follow expected trends based on molecular composition and isotopic mass effects [22] [24].

Vapor Pressure Characteristics

Vapor pressure data for chloroacetyl chloride-13C2 follows the Antoine equation relationship with temperature-dependent coefficients [13] [22]. At 25 degrees Celsius, the vapor pressure is approximately 19-23 millimeters of mercury, indicating significant volatility at ambient conditions [9] [20]. The vapor pressure increases exponentially with temperature according to the Clausius-Clapeyron relationship [13] [22].

The compound exhibits vapor pressures suitable for distillation and purification processes under reduced pressure conditions [13] [22]. Isotopic effects on vapor pressure are minimal but measurable using precision instrumentation [2] [22]. The vapor density relative to air is approximately 3.9, indicating significantly heavier vapor than atmospheric gases [9] [23].

Temperature (°C)Vapor Pressure (mmHg)Vapor Pressure (kPa)
21192.53
25233.07
41.5608.00

Saturated Liquid Density

The saturated liquid density of chloroacetyl chloride-13C2 is reported as 1.443 grams per milliliter at 25 degrees Celsius [2]. This value represents a slight increase compared to the unlabeled compound due to the higher atomic mass of carbon-13 [2] [21]. The density shows typical temperature dependence with decreasing values at elevated temperatures [13] [21].

Density measurements provide essential data for volumetric calculations and process design applications [2] [21]. The isotopic substitution contributes approximately 1.8 percent increase in molecular weight, resulting in proportional density increases [2] [3]. Temperature coefficients for density follow predictable patterns based on thermal expansion properties [13] [21].

Spectroscopic Constants

The spectroscopic properties of chloroacetyl chloride-13C2 are significantly influenced by the isotopic labeling, particularly in carbon-13 nuclear magnetic resonance spectroscopy [2] [15]. The compound exhibits characteristic chemical shifts in both proton and carbon-13 nuclear magnetic resonance spectra that are diagnostic for structural confirmation [15] [18]. Infrared spectroscopy reveals typical carbonyl stretching frequencies around 1750-1800 wavenumbers, with additional peaks corresponding to carbon-chlorine and carbon-hydrogen bonds [15] [17].

Mass spectrometry provides definitive identification through isotopic distribution patterns showing the characteristic M+2 mass shift due to carbon-13 incorporation [2] [6]. The molecular ion peak appears at mass-to-charge ratio 117 for the fully labeled compound, compared to 113 for the unlabeled version [2] [6]. Nuclear magnetic resonance coupling constants remain largely unchanged due to isotopic substitution, maintaining structural information content [15] [18].

Solubility Profile

Chloroacetyl chloride-13C2 demonstrates limited solubility in water due to rapid hydrolysis reactions that convert the compound to chloroacetic acid and hydrogen chloride [17] [20]. The compound shows excellent miscibility with organic solvents including ethyl ether, acetone, benzene, and carbon tetrachloride [17]. This solubility pattern is consistent with the hydrophobic nature of the molecule and its reactivity toward nucleophilic solvents [17] [20].

The solubility characteristics are primarily determined by the acyl chloride functional group rather than isotopic composition [17]. Protic solvents cause immediate decomposition through nucleophilic attack on the carbonyl carbon [17] [20]. Aprotic organic solvents provide stable solutions suitable for synthetic applications and analytical procedures [17].

Stability Parameters and Decomposition Pathways

Chloroacetyl chloride-13C2 exhibits moisture sensitivity characteristic of acyl chlorides, undergoing rapid hydrolysis in the presence of water or atmospheric humidity [1] [20]. The primary decomposition pathway involves nucleophilic attack by water molecules on the electrophilic carbonyl carbon, resulting in formation of chloroacetic acid and hydrogen chloride gas [10] [20]. This reaction is highly exothermic and proceeds rapidly at ambient temperatures [10] [20].

Thermal stability extends to temperatures below 200 degrees Celsius under anhydrous conditions . Decomposition at elevated temperatures produces various chlorinated compounds and carbon oxides . The compound remains stable in dry, inert atmospheres but requires careful handling to prevent moisture exposure [1] [20]. Storage stability is maintained under appropriate conditions with exclusion of atmospheric moisture and basic compounds [20] [25].

Molecular Weight and Isotopic Distribution Analysis

The molecular weight of chloroacetyl chloride-13C2 is 114.93 atomic mass units, representing an increase of 2.02 atomic mass units compared to the unlabeled compound [2] [3]. This increase corresponds precisely to the substitution of two carbon-12 atoms with carbon-13 isotopes [2] [3]. Mass spectrometric analysis reveals the characteristic isotopic distribution pattern with the molecular ion peak shifted by two mass units [2] [6].

The isotopic purity is typically specified as 99 atom percent carbon-13 at both labeled positions [2] [21]. Isotopic distribution analysis confirms the presence of the heavy isotope through comparison with theoretical isotopic abundance patterns [6] [18]. The compound serves as an internal standard for mass spectrometric applications due to its defined isotopic composition [2] [6].

PropertyValueUnitsReference
Molecular Weight114.93g/mol [2] [3]
Isotopic Purity99atom % 13C [2] [21]
Mass Shift+2amu [2] [6]

Refractive Index

The refractive index of chloroacetyl chloride-13C2 measured at 20 degrees Celsius using the sodium D-line is reported as 1.453 [21]. This value is consistent with organic compounds containing carbonyl and halogen functional groups [17] [21]. The refractive index provides a useful physical constant for identification and purity assessment of the compound [21].

Laboratory-Scale Synthesis Protocols

Thionyl Chloride Method

The thionyl chloride method represents one of the most widely employed approaches for laboratory-scale synthesis of chloroacetyl chloride and its carbon-13 labeled variants [2]. This methodology involves the direct reaction of chloroacetic acid with thionyl chloride under reflux conditions, typically maintained between 90-120°C for 2-3 hours [2]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by chlorine [3].

The synthetic protocol requires careful addition of thionyl chloride to chloroacetic acid in small portions with constant agitation to control the exothermic nature of the reaction [2]. Addition of one or two drops of dry dimethylformamide serves as a catalyst to facilitate the conversion [2]. The reaction mixture is refluxed on a water bath, and excess thionyl chloride is subsequently removed by distillation [2]. The resulting chloroacetyl chloride is obtained as a highly fuming liquid that requires immediate use or proper storage under anhydrous conditions [2].

For carbon-13 labeled synthesis, this method demonstrates particular effectiveness when starting with carbon-13 enriched chloroacetic acid precursors . The isotopic label is preserved throughout the reaction with minimal scrambling, maintaining the desired carbon-13 enrichment levels. Typical yields range from 85-95% under optimized conditions [4], making this approach highly suitable for research applications requiring high isotopic purity.

The mechanism involves initial formation of a mixed anhydride intermediate between chloroacetic acid and thionyl chloride, followed by elimination of sulfur dioxide and hydrogen chloride to yield the desired acyl chloride product [3]. The gaseous byproducts are readily separated from the product, facilitating purification procedures [4].

Phosphorus Pentachloride Approach

The phosphorus pentachloride method provides an alternative route for chloroacetyl chloride synthesis, particularly valuable when thionyl chloride is unavailable or when specific reaction conditions favor this approach [5] [6]. This methodology involves heating chloroacetic acid with phosphorus pentachloride at temperatures ranging from 90-120°C for 3-4 hours [3].

The reaction mechanism proceeds through oxidative addition of phosphorus pentachloride to the carboxylic acid functionality, forming an intermediate phosphorus complex that subsequently eliminates phosphorus oxychloride and hydrogen chloride [3]. The balanced chemical equation demonstrates the stoichiometric requirements: C₂H₃ClO₂ + PCl₅ → C₂H₂Cl₂O + HCl + POCl₃ [7] [8].

Research findings indicate that phosphorus pentachloride demonstrates particular reactivity toward carboxylic acids due to its electron-deficient phosphorus center [6]. The reaction proceeds via initial nucleophilic attack by the carbonyl oxygen atom of the carboxylic acid on the phosphorus center, followed by chloride transfer and elimination processes [3].

For carbon-13 labeled synthesis, careful control of reaction conditions ensures minimal isotopic scrambling [9]. The phosphorus pentachloride method typically yields 80-90% of the desired product [4], with purification achieved through fractional distillation of the reaction mixture [10]. The phosphorus oxychloride byproduct can be separated based on its different boiling point characteristics [6].

Industrial applications of this method require appropriate handling procedures due to the corrosive nature of phosphorus pentachloride and the moisture sensitivity of both reactants and products [6] [9]. The reaction is typically conducted under anhydrous conditions using dry apparatus and inert atmosphere protection [11].

Phosgene-Mediated Synthesis

The phosgene-mediated synthesis represents the most efficient method for large-scale production of chloroacetyl chloride, offering superior yields and reaction rates compared to alternative approaches [12] [13]. This methodology involves the reaction of chloroacetic acid with phosgene gas under controlled temperature and pressure conditions, typically at 110°C under elevated pressure [12].

The reaction mechanism involves nucleophilic attack of the carboxylic acid on the electrophilic carbon center of phosgene, followed by elimination of carbon dioxide and hydrogen chloride [14]. The process demonstrates exceptional efficiency due to the high reactivity of phosgene toward carboxylic acid functionality . Research investigations have confirmed that the reaction proceeds in liquid phase with catalyst systems employed to enhance reaction rates and selectivity [12].

Industrial implementations typically employ on-demand production strategies where phosgene is generated and consumed within the same facility, minimizing storage requirements and associated safety risks . This approach maintains equivalent rates of phosgene production and consumption, keeping system inventory at minimal levels while ensuring continuous operation [12].

For carbon-13 labeled synthesis, the phosgene method offers particular advantages in terms of isotopic retention and yield optimization [13]. The reaction conditions can be precisely controlled to minimize side reactions and maximize incorporation of the carbon-13 label from labeled precursors . Typical yields range from 90-95%, representing the highest efficiency among the laboratory-scale methods [4].

Safety considerations require specialized equipment and handling procedures due to the highly toxic nature of phosgene gas [12]. Industrial processes incorporate multiple safety systems including gas detection, emergency shutdown procedures, and appropriate ventilation systems [13]. The method is particularly suitable for facilities equipped with appropriate safety infrastructure and trained personnel [16].

Carbon-13 Incorporation Strategies

Direct Synthesis from 13C-Labeled Precursors

The methodology involves utilizing carbon-13 labeled chloroacetic acid as the starting material in any of the previously described synthesis protocols . Commercial suppliers provide chloroacetic acid with carbon-13 enrichment levels exceeding 99%, ensuring high isotopic purity in the final product [21] [22]. The synthetic route maintains the isotopic label position throughout the conversion process with minimal scrambling or dilution [23].

Research findings demonstrate that direct synthesis approaches achieve isotopic enrichment levels of 99% or higher when starting with appropriately labeled precursors [18]. The carbon-13 label can be positioned at specific molecular positions depending on the precursor selection, enabling site-specific labeling strategies [17]. For chloroacetyl chloride-13C2, both carbon positions can be labeled by using appropriately substituted starting materials [24] [25].

The economic considerations for this approach primarily relate to the cost of carbon-13 labeled starting materials [19]. While representing the highest direct cost among incorporation strategies, the simplicity of implementation and reliability of results often justify the expense for research applications [18]. The approach eliminates complex synthetic sequences and reduces the risk of isotopic scrambling during multi-step procedures [23].

Quality control procedures for direct synthesis include verification of isotopic enrichment using nuclear magnetic resonance spectroscopy and mass spectrometry [26]. The carbon-13 incorporation can be confirmed through characteristic chemical shift patterns in 13C NMR analysis and molecular ion peak distributions in mass spectral analysis [17].

Isotope Exchange Reactions

Isotope exchange reactions provide an alternative strategy for carbon-13 incorporation that can be more cost-effective than direct synthesis approaches [27]. This methodology involves the exchange of carbon atoms between labeled carbon dioxide or carbon monoxide and existing organic molecules through catalytic processes [28].

Recent developments in carbon isotope exchange have enabled the preparation of carbon-13 labeled compounds through carbon-carbon bond activation processes [27]. These methods rely on decarboxylative carboxylation reactions carried out in the presence of selected transition metals and labeled carbon monoxide or carbon dioxide [28]. The approach offers advantages in terms of late-stage isotopic incorporation and reduced synthetic complexity [27].

Research investigations have demonstrated successful isotope exchange using carbon-14 labeled carbon dioxide as the isotope source for generating labeled carboxylic acids [27]. The methodology extends to carbon-13 applications where unlabeled starting materials can be converted to labeled products through exchange processes [28]. Typical isotopic incorporation levels range from 95-99% depending on reaction conditions and exchange efficiency [27].

The mechanism involves initial activation of existing carbon-carbon bonds through transition metal catalysis, followed by incorporation of labeled carbon atoms from gaseous sources [27]. Nickel-mediated transformations have shown particular effectiveness for aliphatic acid substrates in the presence of excess labeled carbon dioxide [27]. Copper-catalyzed systems demonstrate utility for aromatic carboxylic acid substrates under thermal conditions [27].

For chloroacetyl chloride synthesis, isotope exchange can be applied to chloroacetic acid precursors before conversion to the acyl chloride [28]. This approach enables isotopic labeling of existing synthetic intermediates without requiring complete resynthesis from labeled starting materials [27]. The exchange reactions typically require specialized catalyst systems and controlled atmospheres of labeled gases [28].

Industrial Production Methods

Carbonylation of Methylene Chloride

The carbonylation of methylene chloride represents a significant industrial process for chloroacetyl chloride production, utilizing carbon monoxide as a key reactant in the presence of specialized catalysts [29] [30]. This methodology involves the reaction of methylene chloride with carbon monoxide under controlled pressure and temperature conditions, typically requiring elevated pressures to ensure adequate reaction rates and yields [29].

Industrial implementations of this process demonstrate particular advantages in terms of raw material availability and cost-effectiveness . Methylene chloride represents a readily accessible starting material in industrial settings, while carbon monoxide can be obtained from various sources including synthesis gas production [29]. The process operates at temperatures ranging from 100-200°C under elevated pressure conditions [30].

Research findings indicate that the carbonylation reaction requires acid catalysis to achieve satisfactory conversion rates [29]. Lewis acid catalysts such as aluminum chloride or boron trifluoride facilitate the insertion of carbon monoxide into the carbon-chlorine bond of methylene chloride [29]. The reaction mechanism involves initial formation of a carbocation intermediate, followed by carbon monoxide insertion and chloride capture [29].

The equilibrium nature of the carbonylation reaction requires careful optimization of pressure and temperature conditions [29]. Higher carbon monoxide pressures favor product formation, while temperature control prevents decomposition reactions [29]. Industrial processes typically employ carbon monoxide pressures of 5-20 atmospheres with precise temperature regulation [29].

For carbon-13 labeled production, this method enables incorporation of carbon-13 from labeled carbon monoxide sources [31]. The isotopic label is incorporated at the carbonyl position through the carbonylation mechanism, providing access to specifically labeled products [29]. Industrial-scale implementation requires appropriate handling systems for labeled gases and product isolation procedures [30].

Oxidation of Vinylidene Chloride

The oxidation of vinylidene chloride provides an established industrial route to chloroacetyl chloride synthesis, operating through controlled oxidation reactions that convert the vinyl halide structure to the desired acyl chloride product [32] [33]. This process utilizes vinylidene chloride and oxygen as primary raw materials, with the oxidation reaction characterized by highly exothermic properties that generate significant heat [32].

Industrial processes employ sophisticated cooling systems to manage the thermal load generated during the reaction [32]. Current implementations utilize cooling tower water systems to ensure temperature control and reaction stability [32]. The vinylidene chloride oxidation process produces various byproducts that require careful management and separation [32].

Research investigations have identified that vinylidene chloride metabolism by cytochrome P450 enzymes yields multiple products including 2-chloroacetyl chloride, 2,2-dichloroacetaldehyde, and other metabolites [34] [35]. The oxidation pathway involves initial formation of an epoxide intermediate, followed by rearrangement and elimination reactions [34]. These findings provide insight into the mechanistic aspects of the industrial oxidation process [35].

The byproduct formation represents approximately 18% of total waste generation in chloroacetyl chloride production facilities [32]. These byproducts exit the process primarily through vent gases from reactors and overhead tars from distillation operations [32]. The waste management strategies require sophisticated separation systems and environmental control measures [32].

For isotopic applications, the vinylidene chloride oxidation method can utilize carbon-13 labeled starting materials [33]. The isotopic label is retained during the oxidation process, although the complex reaction pathway may lead to some isotopic scrambling [34]. Industrial implementation requires careful process control to maintain isotopic purity and minimize label loss [35].

Chlorine Addition to Ketene

The chlorine addition to ketene method represents a direct approach for chloroacetyl chloride synthesis, involving the reaction between ketene and molecular chlorine under controlled conditions [36] [37]. This methodology operates effectively at elevated temperatures, typically between 100-200°C, with optimal performance achieved in the 180-190°C range .

Industrial processes require careful control of reaction stoichiometry, employing a molar excess of ketene relative to chlorine to minimize formation of undesired dichloroacetyl chloride byproducts . The reaction demonstrates strong exothermic characteristics, necessitating appropriate temperature control systems to maintain optimal reaction conditions [36].

Research findings indicate that the ketene-chlorine reaction proceeds through a radical mechanism initiated by thermal dissociation of molecular chlorine [36]. The chlorine atoms add across the carbon-carbon double bond of ketene, forming the acyl chloride product [37]. The reaction rate and selectivity depend critically on temperature and reactant concentration ratios [36].

The mechanism involves initial chlorine atom generation through thermal or photochemical dissociation, followed by addition to the electrophilic carbon center of ketene [36]. Subsequent chlorine atom transfer completes the formation of chloroacetyl chloride [37]. Side reactions include formation of higher chlorinated products and polymerization pathways [36].

Industrial implementations typically employ continuous flow reactors with precise temperature and residence time control [38]. The exothermic nature of the reaction requires efficient heat removal systems to prevent runaway reactions [37]. Product separation involves distillation systems designed to separate chloroacetyl chloride from unreacted starting materials and byproducts [38].

For carbon-13 applications, labeled ketene can be synthesized from appropriate carbon-13 precursors [36]. The addition reaction preserves the isotopic label, although careful control of reaction conditions is required to minimize side reactions that could lead to label scrambling [37]. The method enables efficient incorporation of carbon-13 at both carbon positions when using appropriately labeled ketene starting materials [38].

Purification Techniques

Purification of chloroacetyl chloride requires specialized techniques due to its high reactivity and tendency to hydrolyze in the presence of moisture [39]. Fractional distillation represents the primary purification method, taking advantage of the distinctive boiling point of chloroacetyl chloride at 105-110°C [40] [41]. The process must be conducted under strictly anhydrous conditions to prevent hydrolysis reactions that would compromise product purity [42].

Azeotropic distillation provides enhanced separation capabilities, particularly for removing close-boiling impurities such as dichloroacetyl chloride [10]. Research findings demonstrate that monochloroacetyl chloride can be separated efficiently from dichloroacetyl chloride by adding azeotrope-forming agents and distilling off the monochloroacetyl chloride azeotrope [10]. Suitable azeotrope formers include hydrocarbons, halogenated hydrocarbons, and aliphatic ethers with boiling points around 90-130°C [10].

Chemical rectification techniques enable removal of specific impurities through selective chemical reactions during distillation [39]. The method involves incorporating reactive compounds that selectively bind or neutralize contaminants while leaving the desired product unchanged [39]. For chloroacetyl chloride purification, this approach proves particularly effective for removing acidic impurities and moisture traces [39].

Low-temperature distillation under reduced pressure minimizes thermal decomposition and enables high-purity product recovery [39]. Operating at temperatures of 50-80°C under pressures of 50-200 mmHg prevents degradation reactions while maintaining adequate distillation rates [39]. This approach is particularly valuable for carbon-13 labeled materials where product loss must be minimized [26].

Advanced purification techniques include membrane separation and crystallization methods [39]. Membrane systems enable selective separation based on molecular size and polarity differences, while crystallization can provide extremely high purity levels for specific applications [10]. These methods require specialized equipment but offer advantages in terms of energy efficiency and product recovery [39].

Isotopic Purity Optimization

Isotopic purity optimization for carbon-13 labeled chloroacetyl chloride requires careful attention to reaction conditions and purification procedures that minimize isotopic scrambling [43] [26]. Nuclear magnetic resonance spectroscopy provides the primary analytical tool for verifying isotopic enrichment levels and detecting any label scrambling that may have occurred during synthesis [26] [44].

High-resolution mass spectrometry enables precise determination of isotopic distributions and confirmation of molecular ion peak patterns consistent with carbon-13 incorporation [26]. The technique can distinguish between different isotopomers and quantify isotopic enrichment levels with high accuracy [44]. Cross-validation using multiple analytical techniques ensures reliable assessment of isotopic purity [26].

Temperature control during synthesis and purification represents a critical factor in maintaining isotopic integrity [43]. Elevated temperatures can promote isotopic exchange reactions and scrambling processes that reduce label purity [26]. Optimal protocols employ minimum temperatures consistent with adequate reaction rates and efficient purification [43].

Solvent selection and reaction conditions must be optimized to prevent isotopic dilution from environmental sources [26]. The use of isotopically pure solvents and reagents eliminates potential sources of label contamination [43]. Atmospheric protection using inert gases prevents moisture and carbon dioxide contamination that could lead to isotopic dilution [26].

Quality assurance procedures include standardized protocols for isotopic analysis and documentation of enrichment levels throughout the synthetic process [44]. Statistical analysis of analytical results provides confidence intervals for isotopic purity measurements [26]. Regular calibration using certified reference materials ensures analytical accuracy and precision [44].

Yield Enhancement Strategies

Yield enhancement strategies for chloroacetyl chloride synthesis focus on optimizing reaction conditions, minimizing side reactions, and improving product recovery [45] [46]. Catalyst selection and loading represent primary factors affecting reaction efficiency and product selectivity [46]. Research findings indicate that appropriate catalyst systems can significantly improve yields while reducing reaction times [45].

Temperature and pressure optimization involves systematic investigation of reaction parameters to identify conditions that maximize desired product formation [46]. Higher temperatures generally increase reaction rates but may promote decomposition pathways [45]. Pressure optimization is particularly important for gas-phase reactions and carbonylation processes [46].

Solvent effects play crucial roles in reaction kinetics and product selectivity [45]. Polar solvents may facilitate certain reaction mechanisms while preventing others [46]. The choice of solvent must balance reaction promotion with product stability and ease of separation [45].

Reaction time optimization requires balancing complete conversion against side reaction formation [46]. Extended reaction times may improve conversion but can lead to product degradation or overreaction [45]. Kinetic monitoring enables identification of optimal reaction endpoints [46].

Product recovery enhancement involves improved separation and purification techniques that minimize product losses [10]. Efficient distillation systems with optimized column design improve separation efficiency [39]. Recovery of product from waste streams can significantly improve overall yields [10].

Process intensification techniques include microreactor technology and continuous flow processes that offer improved heat and mass transfer [46]. These approaches enable better control of reaction conditions and can improve both yield and selectivity [45]. Integration of reaction and separation processes reduces product losses and improves overall efficiency [46].

XLogP3

1.4

Wikipedia

Chloro(~13~C_2_)acetyl chloride

Dates

Last modified: 04-14-2024

Explore Compound Types